molecular formula C12H12CuN2O6 B3256825 Copper picolinate dihydrate CAS No. 27744-35-0

Copper picolinate dihydrate

Cat. No.: B3256825
CAS No.: 27744-35-0
M. Wt: 343.78 g/mol
InChI Key: OSLIFUNXEMISAB-UHFFFAOYSA-L
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Description

Copper Picolinate Dihydrate, with the CAS number 27744-35-0 and molecular formula C12H12CuN2O6, is a chelated copper complex where the copper(II) ion is bound to two picolinic acid ligands and associated with two water molecules, yielding a molecular weight of approximately 343.78 g/mol . This compound is characterized as a stable, bluish powder where the picolinic acid enhances the stability and bioavailability of the copper, making it a valuable reagent for scientific investigation . This complex demonstrates significant research value for its insulin-mimetic and antidiabetic properties . In vitro studies on isolated rat adipocytes have shown that Copper Picolinate effectively inhibits the release of free fatty acids stimulated by epinephrine. Subsequent in vivo studies on streptozotocin (STZ)-induced diabetic mice revealed that a single intraperitoneal injection of Copper Picolinate produced a potent hypoglycemic effect, surpassing the activity of other metallopicolinate complexes like oxovanadium(IV)-picolinate. Its non-toxic profile in cultured rat hepatic M cells further highlights its potential as a research candidate for metabolic disorder therapeutics . Beyond metabolic research, this compound finds application in cosmetic and personal care science . Its stability and mild pH profile make it suitable for formulating oral care products such as toothpastes and mouthwashes, where it helps neutralize odor-causing bacteria and supports gum health. It is also used in soothing skincare formulations, including after-sun gels and calming face masks, leveraging its ability to calm visible redness and discomfort without clogging pores (comedogenic rating of 0) . In chemical synthesis , the anhydrous form of copper picolinate serves as a precursor in the thermal synthesis of organic ligands like 2,2'-Bipyridine, a crucial compound in coordination chemistry . Researchers are provided with high-purity this compound, which is supplied as a fine powder and should be stored according to standard laboratory practices for stable metal complexes. WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. It is not for human or animal consumption.

Properties

IUPAC Name

copper;pyridine-2-carboxylate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.Cu.2H2O/c2*8-6(9)5-3-1-2-4-7-5;;;/h2*1-4H,(H,8,9);;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLIFUNXEMISAB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.O.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CuN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27744-35-0
Record name Copper picolinate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027744350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COPPER PICOLINATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAR053I14K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper picolinate dihydrate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with picolinic acid in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the copper picolinate complex being facilitated by the chelating nature of picolinic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes the dissolution of copper(II) salts in water, followed by the addition of picolinic acid. The resulting solution is then subjected to crystallization to obtain the dihydrate form of the compound. The crystallization process can be optimized to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Copper picolinate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ion and the presence of picolinic acid ligands .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .

Mechanism of Action

The mechanism of action of copper picolinate dihydrate involves its interaction with molecular targets and pathways in biological systems. The copper ion in the compound can participate in redox reactions, influencing various biochemical processes. Picolinic acid acts as a chelating agent, stabilizing the copper ion and facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Structural and Electronic Properties

Copper Picolinate Dihydrate vs. Anhydrous Copper Picolinate
The dihydrate form exhibits longer Cu–N and Cu–O bond lengths compared to its anhydrous counterpart, likely due to the presence of water molecules altering the coordination environment. Selected bond lengths are summarized below:

Bond Type This compound (Å) Anhydrous Copper Picolinate (Å)
Cu–N (pyridine) 1.956–1.965 1.959–1.972
Cu–O (carboxylate) 1.956–1.958 1.91–1.98

The dihydrate’s structure stabilizes the Cu(II) center, making it less prone to oxidation compared to anhydrous forms .

This compound vs. Copper Chloride Dihydrate
Copper(II) chloride dihydrate (CuCl₂·2H₂O) adopts a different coordination geometry, with four chloride ions and two water molecules surrounding the Cu(II) center. This results in a square-planar structure, contrasting with the octahedral geometry of this compound. The latter’s chelating ligands enhance stability, reducing reactivity in biological systems .

Bioavailability and Nutritional Use

  • This compound : Widely used in supplements (e.g., 1.2 mg in Swisse Women’s 65+ Multivitamin) due to high absorption rates .
  • Zinc Picolinate Dihydrate : Similarly utilized for zinc supplementation, with comparable bioavailability .
  • Chromium Picolinate : Used in lower doses (e.g., 50 mcg in Supradyn Daily Tablets) for glucose metabolism support, though toxicity concerns exist at high doses .

Antimicrobial and Antiviral Activity

  • Copper Chloride Dihydrate : Exhibits strong antiviral activity against dengue virus (IC₅₀ = 0.13 µg/ml) by interfering with viral replication enzymes .
  • Cupric Sulfate: Shows variable copper uptake in Pseudomonas aeruginosa, peaking at 320 ppm, suggesting concentration-dependent antimicrobial effects .

Q & A

Q. How can synergistic effects between this compound and other bioactive compounds be systematically investigated?

  • Methodological Answer : Combinatorial screening (e.g., checkerboard assays) quantifies synergy/antagonism via fractional inhibitory concentration (FIC) indices. For example, sodium citrate enhances copper’s efficacy in electroless plating by stabilizing ionic species, a principle applicable to drug delivery systems . Mechanistic studies (e.g., ROS scavenging assays) elucidate molecular interactions .

Data Contradiction Analysis

  • Example : Conflicting reports on this compound’s thermal stability (e.g., dehydration temperature discrepancies ) may arise from differences in experimental conditions (e.g., heating rate, sample mass). Researchers should replicate studies using identical protocols and report detailed metadata (e.g., DSC parameters).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper picolinate dihydrate
Reactant of Route 2
Copper picolinate dihydrate

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